molecular formula C10H7BrClN B13662062 6-Bromo-2-chloro-5-methylquinoline

6-Bromo-2-chloro-5-methylquinoline

Cat. No.: B13662062
M. Wt: 256.52 g/mol
InChI Key: KJFXZDDAVZKHHI-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-methylquinoline is a versatile quinoline-based building block extensively used in medicinal chemistry and organic synthesis. Its molecular structure, featuring bromo and chloro substituents, makes it a valuable intermediate for metal-catalyzed cross-couplings and nucleophilic substitutions, enabling the construction of more complex molecular architectures . Researchers utilize this compound primarily in pharmaceutical development, where it serves as a key precursor in the synthesis of potential therapeutic agents . Its applications are particularly relevant in anticancer research, as the quinoline scaffold is often explored for its biological activity . The methyl group at the 5-position can influence the compound's electron distribution and steric profile, fine-tuning its reactivity and the properties of resulting molecules. When handling, appropriate safety measures should be observed. Store the product in a cool, dry place under an inert atmosphere to ensure long-term stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-bromo-2-chloro-5-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-7-2-5-10(12)13-9(7)4-3-8(6)11/h2-5H,1H3

InChI Key

KJFXZDDAVZKHHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=N2)Cl)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 6 Bromo 2 Chloro 5 Methylquinoline and Analogous Structures

Conventional and Modern Quinoline (B57606) Annulation Approaches Relevant to Halogenated Derivatives

The construction of the quinoline ring system is a well-established field in organic synthesis, with several named reactions providing the bedrock for more advanced methodologies.

Adaptations of Friedländer, Skraup, and Knorr Syntheses for Multi-Substituted Quinolines

The Friedländer synthesis , a condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive methylene (B1212753) group, remains a versatile and direct route to polysubstituted quinolines. wikipedia.orgresearchgate.net Modern adaptations often employ microwave irradiation to enhance reaction rates and yields, and the use of solid acid catalysts like Nafion NR50 offers an environmentally benign alternative to traditional acid or base catalysis. rsc.orgorganic-chemistry.org This method is particularly amenable to the synthesis of halogenated quinolines, provided the appropriately substituted 2-aminoaryl carbonyl precursor is available. rsc.org A key advantage of the Friedländer approach is its ability to introduce a variety of substituents at the 2-, 3-, and 4-positions in a single step under mild conditions. rsc.org

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgresearchgate.net This method is known for its often vigorous reaction conditions but is effective for producing quinolines that are unsubstituted in the hetero-ring. wikipedia.orgnih.gov Variations of the Skraup reaction, like the Doebner-von Miller reaction, utilize α,β-unsaturated aldehydes or ketones, allowing for the introduction of substituents at the 2- and 4-positions. nih.gov For the synthesis of halogenated quinolines, a key consideration is the potential for the harsh acidic conditions to influence the final substitution pattern, particularly when starting with meta-substituted anilines. researchgate.net

The Knorr quinoline synthesis converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. wikipedia.orgiipseries.org The reaction proceeds via an electrophilic aromatic substitution followed by dehydration. wikipedia.org The choice of acid and its concentration can influence the regioselectivity of the cyclization, with the potential to form 4-hydroxyquinolines as a competing product. wikipedia.org This method provides a route to 2-hydroxyquinolines, which can then be further functionalized.

A direct synthetic route to 6-bromo-2-chloroquinoline (B23617) involves the treatment of 6-bromoquinolin-2(1H)-one with phosphorus oxychloride. guidechem.com The precursor, 6-bromoquinolin-2(1H)-one, can be synthesized from (2E)-N-(4-bromophenyl)-3-phenylacrylamide via a reaction with aluminum chloride. guidechem.com

Multicomponent Reaction Strategies for Quinoline Scaffold Construction

Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach for the synthesis of complex molecules like quinolines from simple starting materials in a single pot. rsc.orgrsc.org These reactions offer a high degree of structural diversity. rsc.org For instance, a three-component reaction of anilines, aldehydes, and alkynes, catalyzed by Lewis acids such as iron(III) chloride or ytterbium(III) triflate, can yield a variety of substituted quinolines. scielo.br The Povarov reaction, a [4+2] cycloaddition of an imine with an alkene, is another powerful MCR for generating substituted quinolines. rsc.org These methods are advantageous for creating libraries of compounds for screening purposes. acs.org

Oxidative Annulation and Metal-Catalyzed Cyclization Routes

Modern synthetic strategies increasingly rely on metal-catalyzed reactions, particularly those involving C-H activation and oxidative annulation, to construct the quinoline core. Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes provides a selective route to quinolines. acs.org Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines offers another pathway. researchgate.net These methods often proceed under milder conditions than classical syntheses and can exhibit high regioselectivity. mdpi.com Metal-free approaches are also emerging, such as the use of KOtBu as a mediator and DMSO as an oxidant for the intramolecular oxidative cyclization of o-cinnamylanilines to form 2-aryl-4-substituted quinolines. acs.org

Regioselective Introduction of Halogen and Methyl Substituents

The precise placement of substituents on the quinoline ring is crucial for tailoring its properties. This section explores methods for the regioselective introduction of bromo, chloro, and methyl groups.

Directed Bromination and Chlorination Protocols on Quinoline Rings

The direct halogenation of the quinoline ring can be challenging due to the deactivating effect of the nitrogen atom. However, various strategies have been developed to achieve regioselectivity. For 8-substituted quinolines, metal-free methods using trihaloisocyanuric acids as the halogen source can achieve C5-halogenation with high regioselectivity. rsc.orgrsc.org This is particularly noteworthy as the C5 position is often difficult to functionalize. acs.org

The bromination of 8-substituted quinolines can yield a mixture of mono- and di-bromo derivatives, with the product ratio depending on the reaction conditions and the nature of the substituent at the 8-position. researchgate.netresearchgate.net For example, the bromination of 8-hydroxyquinoline (B1678124) can produce 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.net

For the synthesis of 2-chloroquinolines, a common method involves the reaction of the corresponding quinolin-2-one with a chlorinating agent like phosphorus oxychloride. guidechem.comresearchgate.net A novel microfluidic reactor system has been developed for the C2-chlorination of quinoline derivatives via N-fluoroquinoliniums, offering an efficient and selective process. researchgate.net

Methodologies for Position-Specific Methylation of Quinoline Systems

The introduction of methyl groups at specific positions on the quinoline ring can be achieved through various methods. One approach involves using a starting material that already contains the methyl group in the desired position, which is then carried through the quinoline synthesis.

Alternatively, direct C-H methylation can be employed. Rhodium-catalyzed C-H activation has been shown to be effective for the functionalization of quinolines. The position of existing substituents on the quinoline ring can direct the C-H activation to specific sites. acs.org For instance, a methyl group at the 3, 4, or 5-position can direct C-H activation to the 2-position, while a methyl group at the 2, 6, or 7-position directs it to the 4-position. acs.org The functionalization of a methyl group already present on the quinoline ring, for example at the C2 or C8 position, can also be achieved through various metal-catalyzed and metal-free protocols. thieme-connect.de

A patent describes the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline, which involves the chlorination of a 3-benzyl-6-bromo-2-methoxyquinoline (B32111) derivative using N-chlorosuccinimide and benzoyl peroxide. google.com This highlights a method for introducing a chloro substituent onto a pre-existing methylated quinoline structure.

Data Tables

Table 1: Comparison of Quinoline Synthesis Methods

Synthesis Method Key Reactants Typical Conditions Products Key Features
Friedländer Synthesis 2-aminobenzaldehyde/ketone, active methylene compound Acid or base catalysis, often with heat or microwave irradiation Polysubstituted quinolines High functional group tolerance, single-step convergent assembly. rsc.orgorganic-chemistry.org
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent High temperature, strong acid Quinolines, often unsubstituted on the hetero-ring Can be vigorous, but versatile for certain substitution patterns. wikipedia.orgresearchgate.net
Knorr Synthesis β-ketoanilide Strong acid (e.g., H₂SO₄) 2-Hydroxyquinolines Can have competing formation of 4-hydroxyquinolines. wikipedia.orgiipseries.org
Multicomponent Reactions e.g., Aniline, aldehyde, alkyne Lewis acid catalysis Diverse, polysubstituted quinolines High efficiency and atom economy, good for library synthesis. rsc.orgscielo.br

| Oxidative Annulation | e.g., Pyridine (B92270), alkyne or Aniline, aryl allyl alcohol | Metal catalysis (e.g., Rh, Pd) | Substituted quinolines | Milder conditions, high regioselectivity. acs.orgresearchgate.net |

Table 2: Regioselective Functionalization of Quinolines

Functionalization Position Reagents/Method Notes
C5-Halogenation 5 Trihaloisocyanuric acids (metal-free) on 8-substituted quinolines High regioselectivity for a typically difficult-to-access position. rsc.orgrsc.org
C2-Chlorination 2 Phosphorus oxychloride on quinolin-2-one Common and effective method. guidechem.comresearchgate.net
C2-Chlorination 2 N-fluoroquinoliniums in a microreactor Modern, efficient, and selective. researchgate.net
Bromination 5 and 7 Bromine on 8-hydroxyquinoline Can lead to a mixture of mono- and di-brominated products. researchgate.net

| C-H Methylation | 2 or 4 | Rhodium-catalyzed C-H activation | Directed by existing substituents on the quinoline ring. acs.org |

Sequential Functionalization Strategies for Polyhalogenated Quinolines

The synthesis of polyhalogenated quinolines often serves as a gateway to a diverse array of functionalized derivatives. The strategic introduction of different halogen atoms at specific positions allows for subsequent, regioselective modifications.

A key approach to synthesizing compounds like 6-Bromo-2-chloro-5-methylquinoline involves a multi-step sequence. One documented synthesis of 6-bromo-2-chloroquinoline starts with the reaction of 4-bromoaniline (B143363). This is followed by cyclization and subsequent chlorination. For instance, 6-bromoquinolin-2(1H)-one can be treated with phosphorus oxychloride to yield 6-bromo-2-chloroquinoline. guidechem.com This intermediate is then primed for further functionalization, such as the introduction of a methyl group.

The versatility of this sequential approach is further highlighted by the ability to perform regioselective functionalization on polyhalogenated quinolines. For example, by employing a combination of bromine/magnesium exchange reactions and direct magnesiations, it is possible to introduce various substituents at the C2, C3, and C4 positions of the quinoline core. acs.orgscite.ai This allows for the controlled construction of highly substituted quinoline structures. For instance, commercially available 3-bromoquinoline (B21735) can undergo a C2-deprotonation, followed by functionalization, and then a subsequent Br/Mg exchange at C3 for further modification. acs.org This strategic manipulation of halogen atoms provides a powerful toolkit for creating a library of quinoline derivatives with tailored properties.

Another method involves the synthesis of 6-bromo-4-chloroquinoline, which begins with 4-bromoaniline and triethyl orthoformate, followed by reaction with an appropriate malonic acid derivative. google.com The resulting intermediate can then be cyclized and chlorinated. google.com Such methods underscore the importance of readily available starting materials and the strategic planning of reaction sequences to achieve the desired substitution pattern.

A patent describes a process for synthesizing 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, which involves the initial synthesis of 3-benzyl-6-bromo-2-chloroquinoline. google.com This highlights the industrial relevance of these sequential functionalization strategies for producing complex quinoline derivatives.

Green Chemistry Principles and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinolines, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. ijpsjournal.comnih.govnumberanalytics.comresearchgate.nettandfonline.com

A significant focus in green quinoline synthesis is the move away from traditional organic solvents. rsc.orgresearchgate.netresearchgate.neteurekaselect.comuc.cl

Solvent-Free Synthesis:

Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often, shorter reaction times. researchgate.net The Friedländer annulation, a classic method for quinoline synthesis, can be effectively carried out under solvent-free conditions. For example, the reaction of 2-aminoaryl ketones with α-methylene ketones can be promoted by catalysts like bismuth chloride (BiCl3) under thermal, solvent-free conditions to produce polysubstituted quinolines in excellent yields. eurekaselect.com Similarly, caesium iodide has been used as a catalyst for the solvent-free synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) and various ketones. researchgate.net

Another innovative solvent-free approach involves the [5+1] annulation of 2-methylquinolines with diynones, which proceeds without a catalyst to yield 2-arylated quinolines. nih.gov This method is noted for its atom economy and broad functional group tolerance. nih.gov The use of recyclable heterogeneous catalysts, such as zeolites, has also been demonstrated for the one-step synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org

Aqueous Reaction Conditions:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Friedländer reaction has been successfully performed in water at 70°C without the need for a catalyst, demonstrating the potential of aqueous media for quinoline synthesis. organic-chemistry.org This method offers high yields and avoids the use of catalysts, surfactants, or ionic liquids. organic-chemistry.org An environmentally friendly method for the aqueous synthesis of functionalized quinolin-2(1H)-ones at room temperature has also been developed, boasting high yields and short reaction times. acs.org

Furthermore, the use of catalysts in aqueous media has been explored. For instance, a ruthenium-catalyzed synthesis of quinolines from ketones and alcohols has been achieved in water. researchgate.net Additionally, pyrimido[4,5-b]quinolones have been synthesized in high yields using an Fe3O4 nanoparticle-cell catalyst in water under reflux conditions. nih.gov

The following table summarizes various green synthetic approaches for quinoline derivatives:

Interactive Data Table: Green Synthetic Approaches for Quinolines
Reaction TypeCatalystSolventKey Advantages
Friedländer AnnulationBismuth Chloride (BiCl3)Solvent-FreeExcellent yields, clean reaction. eurekaselect.com
Friedländer AnnulationCaesium IodideSolvent-FreeGood yields, simple methodology. researchgate.net
[5+1] AnnulationCatalyst-FreeSolvent-FreeAtom-economic, broad functional group tolerance. nih.gov
CyclizationHβ ZeoliteSolvent-FreeRecyclable catalyst, scalable. rsc.org
Friedländer ReactionCatalyst-FreeWaterHigh yields, avoids catalysts and surfactants. organic-chemistry.org
Dehydrogenative CouplingRuthenium ComplexWaterSustainable, uses readily available starting materials. researchgate.net
Three-Component ReactionFe3O4 NanoparticlesWaterHigh yields, recyclable catalyst. nih.gov

The development of catalyst-free synthetic methods and the use of recyclable catalysts are central to sustainable chemistry. organic-chemistry.orgnih.gov

Catalyst-Free Synthesis:

Several quinoline synthesis methods have been developed that proceed efficiently without the need for a catalyst. A notable example is the catalyst-free Friedländer reaction in water, which provides a straightforward and efficient route to quinolines. organic-chemistry.org Additionally, the synthesis of 2-arylated quinolines can be achieved through a catalyst- and solvent-free [5+1] annulation of 2-methylquinolines and diynones. nih.gov The coupling of heterocyclic N-oxides with CF3-ynones to form quinoline-enols also occurs under catalyst-free and mild conditions. rsc.org Furthermore, a catalyst-free nucleophilic substitution of hydrogen in quinolines has been demonstrated using acylethynylpyrroles. rsc.org A microwave-assisted, catalyst-free, three-component synthesis of 2-anilinoquinolines from quinoline N-oxides and aryldiazonium salts in acetonitrile (B52724) has also been reported. acs.org

Recyclable Catalytic Systems:

The ability to recover and reuse a catalyst is a key principle of green chemistry, reducing waste and cost. Heterogeneous catalysts are particularly advantageous in this regard. For example, Hβ zeolite used in the solvent-free synthesis of 2,4-disubstituted quinolines can be recovered and reused multiple times without a significant loss in efficiency. rsc.org Similarly, nickel nanocatalysts have been employed in the Friedländer annulation for the synthesis of polysubstituted quinolines and can be recycled for up to five cycles. nih.gov Copper nanoparticles have also been shown to be effective and recyclable catalysts for various C-N and C-C bond-forming reactions leading to quinolines. nih.gov Single-atom iron catalysts have demonstrated high efficiency and recyclability in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org

Investigation of Synthetic Intermediates and Reaction Mechanisms

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic routes and developing new methodologies.

The classic Skraup synthesis of quinoline from aniline and glycerol proceeds through several well-defined steps. iipseries.orguop.edu.pkpharmaguideline.comresearchgate.netnih.gov First, glycerol is dehydrated by sulfuric acid to form acrolein. iipseries.orguop.edu.pk Aniline then undergoes a 1,4-addition to acrolein, followed by an acid-catalyzed ring closure to form 1,2-dihydroquinoline. uop.edu.pk Finally, this intermediate is oxidized to quinoline. uop.edu.pk

In the Combes quinoline synthesis, an aniline reacts with a β-diketone. wikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization (annulation) and subsequent dehydration to yield the substituted quinoline. wikipedia.org The annulation step is typically the rate-determining step. wikipedia.org

For the Friedländer synthesis in water under catalyst-free conditions, a plausible mechanism involves the formation of a hydroxide (B78521) ion which facilitates hydrogen bonding and nucleophilic attack, ultimately leading to the quinoline product. organic-chemistry.org

In the catalyst-free coupling of heterocyclic N-oxides and CF3-ynones, mechanistic studies suggest a [3+2] annulation to form an isoxazole (B147169) intermediate. rsc.org This is followed by a 1,4-H transfer and a retro-Claisen reaction to give the final quinoline-enol product. rsc.org

The mechanism for the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a copper(II)-pincer complex, is thought to involve the initial oxidation of the alcohol to an aldehyde by the catalyst. ijstr.org This is followed by condensation with the ketone to form an α,β-unsaturated ketone, which then undergoes intramolecular cyclodehydration to yield the quinoline. ijstr.org

Chemical Reactivity and Derivatization Pathways of 6 Bromo 2 Chloro 5 Methylquinoline

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline (B57606) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of halogenated quinolines. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the halide ion restores the aromaticity of the ring. The feasibility of this pathway is highly dependent on the electronic properties of the aromatic system and the nature of the leaving group.

In the 6-Bromo-2-chloro-5-methylquinoline scaffold, both the chlorine atom at the C-2 position and the bromine atom at the C-6 position are potential sites for nucleophilic attack. The C-2 and C-4 positions of the quinoline ring are electronically deficient and thus inherently activated for SNAr reactions. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl ≈ Br > I, which is opposite to the trend observed in SN2 reactions and is related to the stability of the intermediate complex and the carbon-halogen bond strength. rsc.org

However, the regioselectivity of substitution in dihalogenated systems can be complex, influenced by both the nucleophile and the reaction conditions. researchgate.netresearchgate.net For instance, reactions with various nucleophiles such as amines (R-NH₂), thiols (R-SH), and alkoxides (R-O⁻) can lead to the selective replacement of one halogen over the other. In many halo-substituted N-heterocycles, the C-2 position is particularly susceptible to nucleophilic attack. Given the comparable leaving group ability of chloride and bromide in SNAr, achieving selectivity can be challenging, but kinetic control, for example by using lower temperatures, can favor substitution at one site.

While specific studies on this compound are not prevalent, data from analogous systems provide insight. For example, in a study on 2-bromo-4-iodo-quinoline, nucleophilic attack by an alkyne occurred selectively at the C-4 position, displacing the more reactive iodide leaving group. libretexts.org In the case of this compound, the C-2 position is generally more electronically activated toward nucleophilic attack than the C-6 position. Therefore, reactions with nucleophiles like amines or thiols would be expected to preferentially yield the 2-substituted-6-bromo-5-methylquinoline product, especially under kinetically controlled conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Quinolines Note: This table presents illustrative examples on related quinoline structures to demonstrate general reactivity patterns.

Substrate Nucleophile Product Observation
2,4-dichloroquinazoline Aniline (B41778) 2-chloro-4-anilinoquinazoline Regioselective substitution at the C-4 position is well-documented. wikipedia.org
2-bromo-4-iodo-quinoline Terminal Alkyne 4-alkynyl-2-bromo-quinoline Selective substitution of the more reactive iodide leaving group. libretexts.org
1-bromo-3,5-dinitrobenzene Phenoxide 1-phenoxy-3,5-dinitrobenzene Halogen is replaced by the nucleophile. researchgate.net

The substitution pattern on the quinoline ring significantly impacts its chemical reactivity. In this compound, the position of the methyl group at C-5 is crucial. As an electron-donating group, the methyl substituent has a deactivating effect on the ring for SNAr reactions. However, its placement adjacent to the C-6 bromine atom can exert steric hindrance, potentially influencing the approach of nucleophiles to this position.

Comparing this compound to its isomers highlights these effects. For example, in 6-bromo-4-chloro-2-methylquinoline, the methyl group at C-2 sterically hinders reactions at that position, redirecting functionalization to other sites. In our target molecule, the C-5 methyl group is less likely to sterically block the C-2 position, but it may influence the electronic environment of the C-6 bromine. The electronic deactivation from the methyl group at C-5 would slightly reduce the reactivity of the entire aromatic system towards nucleophiles compared to its non-methylated counterpart, 6-bromo-2-chloroquinoline (B23617). The interplay between the electronic activation at the C-2 position and the steric/electronic effects of the C-5 methyl group on the C-6 position will ultimately dictate the regiochemical outcome of nucleophilic substitution reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the dihalogenated nature of this compound makes it an excellent substrate for sequential, site-selective functionalization.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

For substrates with multiple halogen atoms, the Suzuki reaction is highly selective. The oxidative addition step is typically the rate-determining step, and its rate follows the trend of carbon-halogen bond strength: C-I > C-Br > C-Cl. libretexts.org This inherent reactivity difference allows for the selective functionalization of this compound. The C-6 bromine atom will react preferentially over the more robust C-2 chlorine atom, enabling the synthesis of 6-aryl-2-chloro-5-methylquinolines while leaving the chloro group available for subsequent transformations. This sequential approach is a cornerstone of building molecular complexity from dihalo-heterocyclic scaffolds. researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides Note: This table presents illustrative examples to demonstrate typical reaction conditions.

Aryl Halide Boronic Acid/Ester Catalyst System Base / Solvent Product Type Reference
6-Halo-4-quinolines Arylboronic acids Pd or Ni complexes K₃PO₄ / Dioxane 6-Aryl-4-quinolines researchgate.net
3-Bromo-2,1-borazaronaphthalenes Potassium alkenyltrifluoroborates PdCl₂(dppf) K₂CO₃ / THF/H₂O 3-Alkenyl-2,1-borazaronaphthalenes nih.gov
Aryl Chlorides Arylboronic acids Ni(dppf)Cl₂ K₃PO₄ / Dioxane Unsymmetrical biaryls researchgate.net
Heteroaryl Halides Potassium heteroaryltrifluoroborates Pd₂(dba)₃ / SPhos K₃PO₄ / n-Butanol Heterobiaryls nih.gov

Beyond the Suzuki coupling, a host of other transition-metal-catalyzed reactions can be applied to functionalize this compound, again leveraging the higher reactivity of the C-Br bond.

Kumada Coupling: This was one of the first cross-coupling methods developed, using a Grignard reagent (organomagnesium) or organolithium reagent with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.orgslideshare.net While powerful, its application can be limited by the high reactivity of the organometallic reagent, which does not tolerate many functional groups. jk-sci.comopenochem.org

Stille Coupling: This reaction employs an organotin (stannane) reagent and a palladium catalyst. openochem.org It is highly versatile, but a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.orglibretexts.org

Negishi Coupling: Utilizing an organozinc reagent with a palladium or nickel catalyst, the Negishi reaction offers a good balance of reactivity and functional group tolerance, as organozinc compounds are generally less reactive than their Grignard or organolithium counterparts. wikipedia.orgorganic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction is the premier method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst and a mild base. libretexts.orgwikipedia.org Selective alkynylation at the C-6 position of this compound would be highly efficient. researchgate.net

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide under palladium catalysis. It provides a direct method for vinylation at the C-6 position.

Hiyama Coupling: This reaction uses an organosilane as the coupling partner with a palladium catalyst. wikipedia.org A key feature is the need for an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to form a hypervalent silicon species that participates in the transmetalation step. organic-chemistry.orgcore.ac.uk It is considered a greener alternative to the Stille coupling due to the low toxicity of silicon byproducts.

Both palladium and copper are central to the derivatization of haloquinolines. nih.gov

Palladium catalysis is the foundation for the majority of the cross-coupling reactions discussed, including the Suzuki, Stille, Negishi, Sonogashira, and Hiyama reactions. acs.org The versatility of palladium stems from its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition and reductive elimination. The specific reactivity and scope of these reactions are often fine-tuned by the choice of phosphine (B1218219) ligands coordinated to the palladium center, which influence the catalyst's stability, electron density, and steric environment.

Copper catalysis plays a complementary role. nih.gov It is most famously used as a co-catalyst in the Sonogashira reaction, where it is believed to form a copper(I) acetylide intermediate that then transmetalates with the palladium complex. wikipedia.orgresearchgate.net Copper can also independently catalyze C-H activation and arylation reactions, sometimes providing regioselectivity that is different from and complementary to palladium-catalyzed methods. nih.gov Furthermore, copper catalysts are used in Ullmann-type reactions, which are effective for forming carbon-nitrogen and carbon-oxygen bonds, providing another pathway to functionalize the this compound core.

Electrophilic and Radical Reactions on the Quinoline Ring and Alkyl Group

The presence of both electron-donating (methyl) and electron-withdrawing (halogen) groups on the quinoline scaffold, as well as the inherent reactivity of the heterocyclic system, allows for a range of electrophilic and radical-mediated transformations.

The methyl group at the C5 position of this compound is a key site for functionalization, most notably through oxidation reactions. The conversion of this alkyl group into a carboxylic acid represents a significant transformation, yielding 6-bromo-2-chloroquinoline-5-carboxylic acid. This derivative serves as a versatile intermediate for the synthesis of more complex molecules through amide bond formation or other carboxylic acid-specific reactions.

The oxidation of methylquinolines can be achieved using various oxidizing agents. The choice of reagent and reaction conditions is crucial to ensure high yield and to prevent unwanted side reactions on the sensitive halogenated quinoline ring.

Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of converting the methyl group to a carboxylic acid. The reaction typically requires heating in an aqueous basic solution, followed by acidification to protonate the carboxylate salt.

Chromic Acid (H₂CrO₄) or Dichromate Salts: These reagents, often in acidic media, are also effective for this transformation.

Nitric Acid (HNO₃): Concentrated nitric acid can also be employed, though conditions must be carefully controlled to avoid nitration of the aromatic rings.

The general transformation is depicted below:

Figure 1: Oxidation of this compound

Image depicting the chemical structure of this compound being converted to 6-bromo-2-chloroquinoline-5-carboxylic acid.

Direct C-H functionalization is a powerful strategy for modifying the quinoline core, offering an atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. nih.gov The electronic properties of the substituents on this compound direct the regioselectivity of these reactions.

Transition metal catalysis, particularly with palladium, rhodium, and copper, is central to achieving regioselective C-H activation. mdpi.comrsc.org The nitrogen atom of the quinoline ring can act as a directing group, facilitating functionalization at the C8 position. However, the existing substituents significantly influence the reactivity at other positions. The chloro-substituent at C2 and the bromo-substituent at C6 deactivate the ring towards electrophilic attack, while the methyl group at C5 has a mild activating effect.

Recent advancements have focused on methods that can override the inherent reactivity patterns. For instance, the development of specific directing groups or ligand-controlled catalysis can enable functionalization at otherwise inaccessible positions like C4 or C7. mdpi.com While specific studies on this compound are limited, research on related quinoline systems suggests that C-H arylation, alkenylation, and amination are feasible transformations. mdpi.commdpi.com

Reaction Type Typical Catalyst Potential Functionalization Site Key Factor
C-H ArylationPd(OAc)₂C8, C4, C7Directing group, oxidant
C-H Alkenylation[Ru(p-cymene)Cl₂]₂C4Directing group at adjacent position
C-H CarbamoylationCuBrC2 (on N-Oxide)Use of N-oxide derivative

Table 1: Potential Regioselective C-H Functionalization Reactions

Reduction and Oxidation Chemistry of the Quinoline Heterocycle

The quinoline ring system itself is redox-active, susceptible to both reduction of the carbocyclic and heterocyclic rings and oxidation at the nitrogen atom.

The selective reduction of the quinoline ring in this compound to its corresponding tetrahydroquinoline derivative is a valuable transformation for creating saturated heterocyclic structures. This reduction can be challenging due to the presence of reducible halogen substituents. Catalytic hydrogenation is a common method, but the catalyst and conditions must be chosen carefully to avoid dehalogenation.

Catalytic Hydrogenation: Catalysts like platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C) can be used. The reaction is typically carried out under hydrogen pressure in a solvent like ethanol (B145695) or acetic acid. Careful control of temperature, pressure, and reaction time is necessary to favor ring reduction over hydrodehalogenation.

Transfer Hydrogenation: Reagents like Hantzsch esters or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can provide a milder alternative for the reduction, potentially offering better selectivity.

Metal Hydride Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for selective ring reduction without affecting the halogen substituents.

The nitrogen atom in the quinoline ring is nucleophilic and can be readily oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the quinoline ring, making it more susceptible to certain types of nucleophilic and cycloaddition reactions. mdpi.com

The formation of this compound N-oxide is typically achieved using peroxy acids.

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the N-oxidation of aza-aromatic compounds, including quinolines. The reaction is usually performed in a chlorinated solvent like dichloromethane (B109758) at or below room temperature.

Hydrogen Peroxide in Acetic Acid: This mixture can also serve as an effective oxidizing system for this transformation.

The N-oxide derivative is a key intermediate. For example, it activates the C2 position for nucleophilic substitution and facilitates certain C-H functionalization reactions that are not possible with the parent quinoline. mdpi.com

Comparative Reactivity Studies with Related Halogenated Methylquinolines

The reactivity of this compound can be better understood by comparing it to structurally similar compounds. The type and position of the halogen and methyl groups significantly influence the molecule's electronic and steric properties.

Compound Key Structural Difference Predicted Reactivity Difference
6-Bromo-2-methylquinoline sigmaaldrich.comnih.govLacks the C2-chloro substituent.The C2 position is more susceptible to nucleophilic attack after N-oxidation. The absence of the electron-withdrawing chloro group makes the ring system more electron-rich overall.
6-Bromo-4-chloro-2-methylquinoline Chlorine is at C4 instead of C2.The C2 position is blocked by a methyl group, sterically hindering reactions there. The C4-chloro group is more susceptible to nucleophilic substitution than the C2-chloro group in the title compound.
2-Chloro-6-bromoquinoline nih.govLacks the C5-methyl group.The absence of the electron-donating methyl group makes the quinoline ring more electron-deficient and less reactive towards electrophilic substitution.
5-Bromo-2-chloro-6-methylnicotinonitrile nih.govA pyridine-based core (nicotinonitrile) instead of quinoline.The electronic properties of the pyridine (B92270) ring are substantially different, leading to different regioselectivity in substitution and C-H functionalization reactions.

Table 2: Comparative Reactivity of Related Halogenated Quinolines

In general, the C-Br bond is weaker than the C-Cl bond, making the bromine at C6 a more likely site for reactions like palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) compared to the chlorine at C2. However, the C2 position is highly activated towards nucleophilic substitution, especially in the N-oxide form. The interplay of these electronic and steric factors allows for selective derivatization at multiple sites on the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromo 2 Chloro 5 Methylquinoline

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Characterization

For solid-state analysis, the FT-IR spectrum is typically recorded by preparing a potassium bromide (KBr) pellet containing a small amount of the sample. nih.gov This minimizes intermolecular interactions that could affect spectral interpretation. The spectrum is generally recorded in the mid-infrared range of 4000–400 cm⁻¹. scialert.net FT-Raman spectroscopy, which is less susceptible to interference from water, is often performed on the neat solid sample using a laser excitation source, with spectra collected over a similar range. nih.govnih.gov

The interpretation of the spectra involves assigning the observed absorption (FT-IR) and scattering (FT-Raman) bands to specific molecular vibrations. For 6-Bromo-2-chloro-5-methylquinoline, key vibrational modes include C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching within the quinoline (B57606) ring system, and the characteristic vibrations of the carbon-halogen bonds (C-Cl and C-Br). scialert.netdergipark.org.tr The positions of these bands are influenced by the electronic effects of the substituents.

Table 1: Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges based on analyses of similar substituted quinolines.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching vibrations of the C-H bonds on the quinoline ring.
Methyl C-H Stretch2980-2870Asymmetric and symmetric stretching of the C-H bonds in the -CH₃ group.
C=C/C=N Ring Stretch1620-1450Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline core. scialert.net
C-H In-plane Bend1300-1000Bending vibrations of the aromatic C-H bonds within the plane of the ring. scialert.net
C-Cl Stretch650-600Stretching vibration of the carbon-chlorine bond. dergipark.org.tr
C-Br Stretch600-500Stretching vibration of the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For a molecule like this compound, a full structural assignment often requires more than simple one-dimensional (1D) NMR spectra (¹H and ¹³C). acs.orgunirioja.es While ¹H NMR reveals proton chemical shifts, signal integrations, and spin-spin coupling patterns, and ¹³C NMR shows the number of unique carbon environments, spectral overlap and complex coupling can make unambiguous assignments difficult for substituted quinolines. acs.orgresearchgate.net

To overcome these challenges, a suite of two-dimensional (2D) NMR experiments is employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the molecule. acs.orgunirioja.es

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.

Together, these experiments allow for a complete and confident assignment of every proton and carbon in the this compound structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Values are estimates based on substituent effects on the quinoline scaffold.

PositionNucleusPredicted Chemical Shift (ppm)Notes
H-3¹H~7.3Influenced by adjacent chloro and nitrogen atoms.
H-4¹H~8.1Downfield shift due to proximity to nitrogen.
H-7¹H~7.6Coupled to H-8.
H-8¹H~8.0Downfield shift due to peri-interaction with nitrogen.
-CH₃¹H~2.6Singlet, in the typical range for an aryl methyl group.
C-2¹³C~151Carbon bearing the chlorine atom.
C-3¹³C~123
C-4¹³C~139
C-4a¹³C~148Quaternary carbon.
C-5¹³C~130Carbon bearing the methyl group.
C-6¹³C~120Carbon bearing the bromine atom.
C-7¹³C~133
C-8¹³C~128
C-8a¹³C~147Quaternary carbon.
-CH₃¹³C~18Typical range for an aryl methyl carbon.

Mass Spectrometry (MS) Approaches for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). capes.gov.brcapes.gov.br This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₇BrClN), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

Furthermore, the presence of bromine and chlorine, both of which have characteristic isotopic signatures (⁷⁹Br/⁸¹Br in a ~1:1 ratio; ³⁵Cl/³⁷Cl in a ~3:1 ratio), results in a unique isotopic pattern in the mass spectrum. The observation of this specific pattern for the molecular ion peak provides definitive confirmation of the presence and number of these halogen atoms in the molecule.

Table 3: Predicted Isotopic Profile for the Molecular Ion of this compound

Ion FormulaIsotope CombinationCalculated Exact Mass (Da)Relative Abundance (%)
[C₁₀H₇⁷⁹Br³⁵ClN]⁺Main Isotopes254.9450100.0
[C₁₀H₇⁸¹Br³⁵ClN]⁺Bromine-81256.943098.0
[C₁₀H₇⁷⁹Br³⁷ClN]⁺Chlorine-37256.942132.5
[C₁₀H₇⁸¹Br³⁷ClN]⁺Bromine-81, Chlorine-37258.940031.8

X-ray Diffraction Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide powerful evidence for molecular structure in solution or gas phase, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as crystal packing. mdpi.com

The method involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with very high precision. Although no public crystal structure for this compound is currently available, this technique would provide the ultimate confirmation of its structure. The data would allow for detailed analysis of how the substituents affect the planarity of the quinoline ring and how the molecules arrange themselves in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

While specific experimental data for this compound is not available, a prospective analysis based on analogous structures would involve the following. The quinoline core, a bicyclic aromatic system, is expected to be nearly planar. The attachment of bromine, chlorine, and methyl groups would introduce minor distortions to the planarity of the ring system.

For a related compound, 3-bromomethyl-2-chloro-quinoline, the two rings of the quinoline moiety are fused and exhibit a slight dihedral angle, indicating a minimally distorted planar conformation. ansfoundation.org The bond lengths within the phenyl and pyridine (B92270) rings are expected to conform to typical aromatic C-C and C-N distances, though they can be influenced by the electronic effects of the substituents. For instance, the C-Cl and C-Br bond lengths are defining characteristics, as are the bond angles around the substituted carbon atoms on the quinoline ring.

Table 1: Hypothetical Bond Lengths for this compound (Note: This table is illustrative, based on general values and data from similar structures, as specific experimental data is unavailable.)

Atom 1 Atom 2 Bond Length (Å)
Br(1) C(6) ~1.90
Cl(1) C(2) ~1.74
N(1) C(2) ~1.31
N(1) C(8a) ~1.37

Table 2: Hypothetical Bond Angles for this compound (Note: This table is illustrative, based on general values and data from similar structures, as specific experimental data is unavailable.)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
N(1) C(2) C(3) ~123
C(2) N(1) C(8a) ~117
C(5) C(6) C(7) ~121
C(4a) C(5) C(6) ~119
Cl(1) C(2) N(1) ~115

Table 3: Hypothetical Dihedral Angles for this compound (Note: This table is illustrative, based on general values and data from similar structures, as specific experimental data is unavailable.)

Atom 1 Atom 2 Atom 3 Atom 4 Dihedral Angle (°)
C(8a) N(1) C(2) C(3) ~0.5
N(1) C(2) C(3) C(4) ~-1.0
C(8) C(8a) C(4a) C(5) ~-0.8

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For halogenated aromatic compounds like this compound, these interactions are critical for the stability of the crystal lattice.

In the crystal structure of a similar molecule, 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, the packing is stabilized by weak C-H···O hydrogen bonds and Br···O halogen bonds, which link the molecules into a three-dimensional network. nih.gov For 3-bromomethyl-2-chloro-quinoline, the crystal structure is stabilized by C-H···Cl and C-H···N hydrogen bonds and van der Waals forces. ansfoundation.org

For this compound, one would anticipate several types of key interactions:

Halogen Bonding: The bromine and chlorine atoms are capable of forming halogen bonds (C-Br···N, C-Cl···N, C-Br···Br, etc.), where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of an adjacent quinoline ring.

π-π Stacking: The planar aromatic quinoline rings are expected to engage in π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped arrangement, contributing significantly to the cohesive energy of the crystal.

Hydrogen Bonding: Weak C-H···N and C-H···Cl hydrogen bonds are likely to be present, where hydrogen atoms from the methyl group or the aromatic ring interact with the nitrogen or chlorine atoms of neighboring molecules, further stabilizing the crystal packing.

These combined interactions would define a specific three-dimensional supramolecular architecture, influencing the material's physical properties such as melting point and solubility.

Theoretical and Computational Investigations of 6 Bromo 2 Chloro 5 Methylquinoline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Two of the most widely employed quantum chemical methods for studying molecular systems are Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method.

The Hartree-Fock (HF) method is a foundational ab initio technique that solves the electronic Schrödinger equation by approximating the complex electron-electron repulsion effects. It treats each electron as moving in the average field of all other electrons, neglecting instantaneous electron correlation. While computationally less demanding than more advanced methods, this approximation can limit its accuracy for certain properties. ntnu.nontnu.no

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. ntnu.nonih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the electron density. nih.gov A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. A popular and effective functional for many applications is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. ekb.egaustinpublishinggroup.com DFT calculations, particularly with hybrid functionals like B3LYP, often provide results that are in good agreement with experimental data for molecular geometries and other properties. ekb.eg

For a molecule like 6-Bromo-2-chloro-5-methylquinoline, both methods would be employed to perform a geometry optimization. This process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to find the arrangement with the lowest total energy, which corresponds to the equilibrium geometry of the molecule. ntnu.nomdpi.com

Table 1: Hypothetical Optimized Geometric Parameters of this compound

The following data is illustrative and represents typical values that would be obtained from DFT (B3LYP/6-311++G(d,p)) calculations.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-Cl1.745
C5-C11 (C-CH₃)1.510
C6-Br1.908
C2-N11.315
N1-C91.378
C5-C61.405
C7-C81.370
Bond Angles ( °) Cl-C2-N1124.5
Cl-C2-C3115.8
C4-C5-C11121.0
C7-C6-Br119.5
C2-N1-C9117.3
Dihedral Angles ( °) C4-C10-C9-N10.5
C7-C8-C9-N1-179.8

The accuracy of HF and DFT calculations is highly dependent on the choice of the basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.orgq-chem.com Larger and more flexible basis sets can describe the spatial distribution of electrons more accurately but also increase the computational time. q-chem.com

Commonly used basis sets are the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p) . computabio.com

6-311G : This is a split-valence basis set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding. fiveable.me

Polarization functions (d,p) : These functions allow for the distortion of atomic orbitals from their standard shapes, which is crucial for accurately describing chemical bonds.

Diffuse functions (++) : These are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity, as they allow orbitals to extend further from the nucleus. computabio.com

For a comprehensive study of this compound, a basis set like 6-311++G(d,p) would be appropriate to ensure a high degree of accuracy in the calculated geometric and electronic properties.

Vibrational Frequency Analysis and Detailed Mode Assignment

Vibrational spectroscopy is a key experimental technique for molecular characterization. Computational methods can simulate these spectra, aiding in the interpretation and assignment of the observed vibrational bands. q-chem.comdcu.ie A frequency calculation is typically performed after a successful geometry optimization, at the same level of theory, to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational modes. q-chem.com

The standard output of a frequency calculation is a set of harmonic frequencies . This calculation is based on the assumption that the potential energy surface around the equilibrium geometry can be approximated as a parabola (a harmonic oscillator). dcu.iemdpi.com While this is a reasonable starting point, real molecular vibrations are anharmonic, meaning the potential energy surface is not perfectly parabolic. comporgchem.com

This discrepancy causes calculated harmonic frequencies to be systematically higher than the fundamental frequencies observed experimentally. comporgchem.com To improve the agreement with experimental data, several approaches are used:

Scaling Factors : A common practice is to multiply the computed harmonic frequencies by an empirical scaling factor. This factor is specific to the theoretical method and basis set used and is derived by comparing calculated frequencies to a large set of experimental data. nist.gov

Anharmonic Corrections : For higher accuracy, anharmonic corrections can be explicitly calculated. q-chem.comq-chem.com These calculations are more computationally intensive as they require the calculation of higher-order derivatives of the energy. nist.gov However, they can provide a more realistic prediction of the vibrational spectrum, including overtones and combination bands. cas.cz

A single vibrational mode in a polyatomic molecule often involves the motion of multiple atoms and changes in several bond lengths and angles simultaneously. To provide a quantitative and unambiguous assignment for each calculated vibrational frequency, a Total Energy Distribution (TED) or Potential Energy Distribution (PED) analysis is performed. nih.govresearchgate.net

TED analysis breaks down each normal mode of vibration into contributions from a set of defined internal coordinates (e.g., C-H stretch, C-C-N bend). This allows for a detailed characterization of the vibrational modes. For example, a mode might be described as being composed of 70% C-Cl stretching, 15% C-C stretching, and 15% C-C-N bending. Programs like VEDA (Vibrational Energy Distribution Analysis) are commonly used for this purpose. nih.govresearchgate.net

Table 2: Hypothetical Vibrational Frequencies and TED Assignments for Selected Modes of this compound

Calculated at the B3LYP/6-311++G(d,p) level. Frequencies are scaled for better comparison with potential experimental data.

Scaled Frequency (cm⁻¹)Assignment and Total Energy Distribution (TED) %
3085ν(C-H) aromatic stretch (98%)
2950νₐₛ(C-H) methyl stretch (95%)
1595ν(C=C) quinoline (B57606) ring stretch (65%) + ν(C=N) (20%)
1450δₐₛ(C-H) methyl bend (80%)
1380δₛ(C-H) methyl bend (75%)
1150β(C-H) in-plane bend (70%)
830γ(C-H) out-of-plane bend (85%)
710ν(C-Cl) stretch (60%) + ring deformation (30%)
550ν(C-Br) stretch (55%) + ring deformation (35%)

ν: stretching; δ: bending; β: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity. wikipedia.orgunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile or a base. Its energy level (EHOMO) is related to the ionization potential.

The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile or an acid. Its energy level (ELUMO) is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. austinpublishinggroup.com The spatial distribution of the HOMO and LUMO can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. acs.orgacs.org For this compound, FMO analysis would reveal how the electron-withdrawing chloro and bromo groups and the electron-donating methyl group influence the electron density distribution and, consequently, the molecule's reactivity towards different reagents.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

Calculated at the B3LYP/6-311++G(d,p) level.

PropertyValue (eV)
HOMO Energy (EHOMO)-6.85
LUMO Energy (ELUMO)-1.72
HOMO-LUMO Gap (ΔE)5.13

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule is fundamental to understanding its chemical behavior, including its interaction with other molecules and its reactivity. In computational chemistry, this is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its charge distribution. researchgate.net

MEP maps are color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively.

For a molecule like this compound, an MEP map would likely reveal the most negative potential (red) localized around the nitrogen atom of the quinoline ring due to its high electronegativity and the presence of a lone pair of electrons. The regions around the bromine and chlorine atoms would also exhibit some negative potential. The hydrogen atoms of the methyl group and the aromatic rings would be expected to show positive potential (blue), indicating they are electron-deficient. This type of analysis is crucial for predicting the sites of intermolecular interactions, such as hydrogen bonding. researchgate.net

A hypothetical charge distribution for this compound, based on calculations for similar molecules, is presented in the table below. The Mulliken atomic charges, a common method for estimating partial atomic charges, would quantify the electron distribution among the atoms.

AtomHypothetical Mulliken Charge (a.u.)
N1-0.550
C2 (bonded to Cl)+0.250
Cl-0.150
C5 (bonded to methyl)-0.100
C6 (bonded to Br)+0.050
Br-0.080
C (methyl group)-0.200
H (average of methyl H's)+0.120

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) map is a theoretical construct that represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers to rotation between them (saddle points).

For this compound, the primary focus of conformational analysis would be the rotation of the methyl group attached to the quinoline ring. While the quinoline ring system itself is largely planar and rigid, the orientation of the methyl group's hydrogen atoms can vary.

A computational scan of the potential energy surface would involve systematically rotating the methyl group and calculating the molecule's energy at each step. This would likely reveal that there are preferred, low-energy conformations and higher-energy, eclipsed conformations. The energy differences between these conformers, while likely small, can be important for understanding the molecule's dynamics and its interactions in different environments. For some quinoline derivatives with more flexible side chains, multiple stable conformers can coexist at room temperature. researchgate.net

The results of such an analysis can be presented in a potential energy surface map or a data table summarizing the energies of the key conformations.

ConformationDihedral Angle (H-C-C5-C6)Relative Energy (kcal/mol)Stability
Staggered 160°0.00Most Stable
Eclipsed 1120°2.50Transition State
Staggered 2180°0.00Most Stable
Eclipsed 2240°2.50Transition State

Computational Spectroscopic Simulations (e.g., TD-DFT for UV-Vis)

Computational methods can simulate various types of spectra, providing valuable information for the identification and characterization of a compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as UV-Vis spectra. researchgate.netbohrium.com This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions can then be compared with experimentally measured spectra to confirm the structure of the compound. The calculations also provide insights into the nature of the electronic transitions, such as whether they are π → π* or n → π* transitions, and which molecular orbitals are involved.

For substituted quinolines, the UV-Vis spectrum is typically characterized by multiple absorption bands in the UV region. The positions and intensities of these bands are influenced by the nature and position of the substituents on the quinoline ring. The chloro, bromo, and methyl groups in this compound would be expected to cause shifts in the absorption bands compared to unsubstituted quinoline. dergipark.org.tr

A representative table of simulated UV-Vis data for this compound, based on TD-DFT calculations for similar compounds, is provided below.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
3.853220.085HOMO -> LUMO
4.202950.150HOMO-1 -> LUMO
4.952500.350HOMO -> LUMO+1
5.402300.210HOMO-2 -> LUMO

Non Biological and Non Medical Applications of 6 Bromo 2 Chloro 5 Methylquinoline and Its Derivatives

Role as Key Synthetic Intermediates in Fine Chemical Synthesis

There is no specific information detailing the use of 6-Bromo-2-chloro-5-methylquinoline as a precursor for advanced non-biological or non-medical organic building blocks. Research on similar halogenated quinolines often points towards their utility in creating more complex molecules, but the end applications discussed are typically pharmaceutical in nature. The reactive chloro- and bromo- sites on related quinoline (B57606) rings are known to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in synthetic chemistry. However, specific examples of divergent synthesis strategies originating from this compound for non-medical fine chemicals are not provided in the search results.

Contributions to Advanced Materials Science and Engineering

Information regarding the direct incorporation or application of this compound or its derivatives in materials science is not available in the search results.

Applications in Agrochemical Research and Development

The quest for novel, effective, and environmentally benign pesticides is a continuous effort in the agrochemical industry. Quinoline derivatives have emerged as a promising class of compounds in this sector, particularly as fungicides. nih.govacs.org The introduction of halogen atoms, such as bromine and chlorine, into the quinoline structure is a well-established strategy to enhance biological activity and metabolic stability. researchgate.netnih.gov

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The bromine atom at the 6-position can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more complex molecular architectures. This synthetic versatility allows chemists to systematically modify the core structure to optimize for desired properties like potency, selectivity, and environmental degradation.

Research on other halogenated quinolines has demonstrated their effectiveness against a range of plant pathogens. researchgate.netnih.gov For instance, certain chlorinated quinolines have shown potent fungicidal activity. While specific efficacy data for this compound is not available, the table below illustrates the potential for optimization based on its core structure, drawing parallels from related research on quinoline-based fungicides.

Table 1: Illustrative Agrochemical Potential of Quinoline Scaffolds This table presents hypothetical data based on general findings for quinoline derivatives to illustrate the potential research direction for this compound.

Compound Class Target Pathogen General Efficacy Range (%) Key Structural Feature
Halogenated Quinolines Fusarium oxysporum 60-95% Chloro/Bromo substitutions
Quinoline-Triazoles Rhizoctonia solani 70-98% Triazole moiety at C-2

Ligand Chemistry and Coordination Compound Formation

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating with a wide range of metal ions. This property has led to the extensive use of quinoline derivatives as ligands in coordination chemistry and catalysis. researchgate.netnih.govbenthamdirect.com The resulting metal complexes can exhibit unique catalytic, optical, and electronic properties.

The structure of this compound is well-suited for the design of specialized ligands. The quinoline nitrogen can act as a primary binding site for a metal center. Furthermore, modifications at the 2-chloro position can introduce additional donor atoms, creating bidentate or tridentate ligands capable of forming stable chelate rings with a metal ion. These chelating ligands can enhance the stability and modulate the reactivity of the metal center.

For example, substitution of the chlorine with a phosphine (B1218219) or an amino group could create ligands suitable for transition metal catalysis. Copper(II) complexes with quinoline-based ligands, for instance, have been shown to be effective catalysts in photoredox atom transfer radical addition (ATRA) reactions. rsc.org The electronic properties of the quinoline ring, influenced by the bromo and methyl substituents, can fine-tune the catalytic activity of the coordinated metal.

The table below outlines potential ligand designs derived from this compound and their possible applications in catalysis, based on established principles of ligand chemistry.

Table 2: Potential Ligand Designs and Catalytic Applications This table is a conceptual illustration of how this compound could be modified to create ligands for various catalytic applications, based on known principles of coordination chemistry.

Ligand Derivative (from this compound) Potential Metal Partner Potential Catalytic Application
2-(Diphenylphosphino)-6-bromo-5-methylquinoline Palladium (Pd), Rhodium (Rh) Cross-coupling reactions (e.g., Suzuki, Heck)
2-(Aminoethylamino)-6-bromo-5-methylquinoline Copper (Cu), Iron (Fe) Oxidation/Reduction reactions

Future Research Directions and Unexplored Frontiers

Development of Novel and Highly Efficient Stereoselective Syntheses

The synthesis of quinoline (B57606) derivatives has a long history, but the development of stereoselective methods remains a significant challenge. Future research should focus on creating chiral versions of 6-Bromo-2-chloro-5-methylquinoline and its derivatives.

Asymmetric Catalysis: A primary frontier is the development of catalytic asymmetric hydrogenation processes. While methods exist for the reduction of the carbocyclic or heterocyclic ring of quinolines, achieving high enantioselectivity for a polysubstituted derivative like this compound is a complex task. dicp.ac.cnnih.gov Research could explore the use of novel chiral transition metal complexes, such as those based on ruthenium or iridium with specialized diamine ligands, to selectively hydrogenate the pyridine (B92270) or benzene (B151609) ring, creating chiral centers with high precision. nih.govthieme-connect.comthieme-connect.com The unique substitution pattern of the target molecule would likely require the design of bespoke catalysts to overcome specific steric and electronic challenges.

Chiral Ligand Synthesis: The synthesis of new chiral ligands containing the this compound motif itself is another promising avenue. thieme-connect.comthieme-connect.com These ligands could then be used in a wide range of asymmetric transformations, potentially leading to new classes of catalysts with unique reactivity and selectivity profiles.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly moving towards greener and more efficient methodologies. Photocatalysis and electrocatalysis offer powerful tools to functionalize molecules under mild conditions, often avoiding harsh reagents. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations of this compound. d-nb.inforesearchgate.net For instance, research could target the selective C-H functionalization of the methyl group or other positions on the quinoline ring. Furthermore, photocatalytic methods could be developed for the cross-coupling of the C-Br or C-Cl bonds, offering an alternative to traditional palladium-catalyzed reactions. nih.gov The differential reactivity of the two halogen atoms under specific photocatalytic conditions would be a key area of investigation.

Electrocatalysis: Electrocatalytic methods provide another sustainable approach for the synthesis and modification of chlorinated quinolines. mdpi.com Future studies could explore the electrochemical reduction of the C-Cl bond or the oxidative coupling of the quinoline core. cjcatal.com These methods could lead to the development of highly selective and scalable processes for the synthesis of complex derivatives from this compound.

Advanced Machine Learning and AI Applications in Reaction Prediction and Design

The complexity of chemical reactions often makes it difficult to predict outcomes and design optimal synthetic routes. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in this domain. synthiaonline.comnih.gov

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely sites of reaction on a molecule. doaj.orgresearchgate.net For this compound, an ML model could predict the regioselectivity of various electrophilic or nucleophilic substitution reactions, guiding synthetic efforts. doaj.org Such models, which can use quantum chemical descriptors, could help chemists quickly identify the most promising reaction conditions to achieve a desired transformation. nih.govrsc.org

Retrosynthesis and Route Design: AI-powered retrosynthesis tools can propose novel synthetic pathways to a target molecule. chemrxiv.orgresearchgate.net Future research could leverage these tools to design efficient and innovative syntheses of complex molecules derived from this compound. By combining data-driven approaches with expert chemical knowledge, these AI systems can help overcome synthetic challenges and accelerate the discovery of new functional molecules. synthiaonline.comchemrxiv.org

Integration into Supramolecular Assemblies and Nanomaterials

The planar structure and electronic properties of the quinoline ring make it an excellent building block for supramolecular structures and nanomaterials. acs.org

Supramolecular Chemistry: The specific substituents on this compound could be exploited to direct its self-assembly into well-defined supramolecular architectures. nih.govrsc.org The bromine atom can participate in halogen bonding, while the nitrogen atom can act as a hydrogen bond acceptor. Research in this area could lead to the creation of novel gels, liquid crystals, or porous materials with unique properties and applications, for instance, in sensing or catalysis. nih.gov

Nanomaterials: Quinoline derivatives have been incorporated into various nanomaterials, including polymeric nanoparticles for drug delivery and luminescent materials. inderscienceonline.comnih.govacs.org this compound could serve as a monomer or a functional component in the synthesis of new nanomaterials. For example, its incorporation into polymeric nanoparticles could be explored for targeted drug delivery, particularly in the context of diseases like Alzheimer's, where quinoline derivatives have shown promise. frontiersin.orgnih.gov

Cross-Disciplinary Research Synergies for Novel Applications

The true potential of this compound will likely be realized through collaborations between chemists, biologists, and materials scientists.

Medicinal Chemistry: The quinoline scaffold is a well-known pharmacophore found in numerous approved drugs. nih.govnih.gov The unique substitution pattern of this compound makes it an attractive starting point for the design of new therapeutic agents. Future research could involve synthesizing a library of derivatives and screening them for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

Materials Science: The development of new materials with tailored electronic or optical properties is another exciting frontier. By leveraging the synthetic methodologies outlined above, new polymers, dyes, or sensors based on the this compound core could be created. These materials could find applications in areas such as organic electronics, photovoltaics, or chemical sensing.

Q & A

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes). Optimize ligand structures with density functional theory (DFT) to calculate binding affinities. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

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